{3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[Hydroxy(phenyl)methyl]bicyclo[111]pentan-1-yl}(phenyl)methanone is a complex organic compound characterized by its unique bicyclo[111]pentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a phenyl-substituted bicyclo[1.1.1]pentane derivative with a hydroxy(phenyl)methyl reagent under controlled conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
{3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, {3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a useful tool in biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique structural properties contribute to the enhanced performance of these materials.
Mechanism of Action
The mechanism of action of {3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
- {3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)methanol
- {3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)ethanone
Uniqueness
Compared to similar compounds, {3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone stands out due to its unique bicyclo[1.1.1]pentane core structure. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with biological macromolecules further enhances its utility in scientific research and industrial applications.
Properties
CAS No. |
125642-44-6 |
---|---|
Molecular Formula |
C19H18O2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
[3-[hydroxy(phenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-phenylmethanone |
InChI |
InChI=1S/C19H18O2/c20-16(14-7-3-1-4-8-14)18-11-19(12-18,13-18)17(21)15-9-5-2-6-10-15/h1-10,16,20H,11-13H2 |
InChI Key |
ALYNATYLKKNXIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)C(=O)C3=CC=CC=C3)C(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.